molecular formula C5H8BrNZn B1598805 4-Cyanobutylzinc bromide CAS No. 226570-68-9

4-Cyanobutylzinc bromide

Cat. No.: B1598805
CAS No.: 226570-68-9
M. Wt: 227.4 g/mol
InChI Key: WGCKXFGNNBONBG-UHFFFAOYSA-M
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Scientific Research Applications

4-Cyanobutylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

4-Cyanobutylzinc bromide is an organozinc compound . The primary targets of this compound are organic halides or triflates .

Mode of Action

This compound interacts with its targets through a palladium-catalyzed Negishi cross-coupling reaction . This reaction constructs carbon-carbon bonds by coupling the this compound with organic halides or triflates .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Negishi cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are fundamental in organic chemistry and essential for the creation of complex organic structures .

Result of Action

The molecular effect of this compound’s action is the formation of carbon-carbon bonds . This is a crucial process in organic chemistry, enabling the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific organic compounds that are synthesized as a result of the carbon-carbon bond formation.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known that the compound should be handled under dry protective gas as it is air sensitive . Furthermore, it should be stored away from strong bases and oxidizing agents, heat, and acids . These precautions suggest that the compound’s action, efficacy, and stability can be significantly affected by its storage and handling conditions .

Biochemical Analysis

Biochemical Properties

4-Cyanobutylzinc bromide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules during these reactions. For instance, in the presence of a palladium catalyst, this compound can react with organic halides to form carbon-carbon bonds . This interaction is crucial for the synthesis of various pharmaceuticals and fine chemicals. The nature of these interactions involves the transfer of the cyanobutyl group from the zinc atom to the organic halide, facilitated by the palladium catalyst.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with palladium catalysts and organic halides. The compound forms a complex with the palladium catalyst, which facilitates the transfer of the cyanobutyl group to the organic halide . This process involves the formation of a carbon-zinc bond, followed by the transfer of the cyanobutyl group to the organic halide. The resulting product is a new carbon-carbon bond, which is essential for the synthesis of complex organic molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is typically stored at low temperatures (2-8°C) to maintain its stability . Over time, exposure to air and moisture can lead to the degradation of this compound, reducing its reactivity and effectiveness in biochemical reactions. Long-term effects on cellular function have not been extensively studied, but it is important to consider the stability and degradation of the compound in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of complex organic molecules. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. For example, in the presence of a palladium catalyst, this compound participates in the Negishi coupling reaction, which is a key step in the synthesis of various bioactive compounds . The effects on metabolic flux and metabolite levels depend on the specific reactions and pathways involved.

Preparation Methods

4-Cyanobutylzinc bromide can be synthesized through various methods. One common synthetic route involves the reaction of 4-cyanobutyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the purity and consistency of the product.

Chemical Reactions Analysis

4-Cyanobutylzinc bromide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium and nickel catalysts, and the major products formed depend on the specific reactants used.

Comparison with Similar Compounds

4-Cyanobutylzinc bromide can be compared with other organozinc compounds such as:

  • 4-Cyanobenzylzinc bromide
  • 4-Fluorophenylzinc bromide
  • 4-Biphenylmagnesium bromide
  • 4-Benzyloxyphenylmagnesium bromide

These compounds share similar reactivity patterns in cross-coupling reactions but differ in the specific functional groups attached to the zinc atom. The uniqueness of this compound lies in its cyanobutyl group, which imparts distinct reactivity and selectivity in synthetic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-Cyanobutylzinc bromide can be achieved through a Grignard reaction between 4-cyanobutyl bromide and zinc metal in the presence of a suitable solvent and a catalyst.", "Starting Materials": [ "4-cyanobutyl bromide", "Zinc metal", "Solvent (e.g. diethyl ether)", "Catalyst (e.g. iodine)" ], "Reaction": [ "Add zinc metal to a flask containing the solvent and the catalyst", "Add 4-cyanobutyl bromide dropwise to the flask while stirring vigorously", "Heat the mixture under reflux for several hours", "Allow the mixture to cool to room temperature", "Add water to the mixture to quench the reaction", "Extract the organic layer with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer over anhydrous magnesium sulfate", "Filter the solution and concentrate it under reduced pressure to obtain 4-Cyanobutylzinc bromide as a colorless oil" ] }

CAS No.

226570-68-9

Molecular Formula

C5H8BrNZn

Molecular Weight

227.4 g/mol

IUPAC Name

bromozinc(1+);pentanenitrile

InChI

InChI=1S/C5H8N.BrH.Zn/c1-2-3-4-5-6;;/h1-4H2;1H;/q-1;;+2/p-1

InChI Key

WGCKXFGNNBONBG-UHFFFAOYSA-M

SMILES

[CH2-]CCCC#N.[Zn+]Br

Canonical SMILES

[CH2-]CCCC#N.[Zn+]Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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